4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production would typically involve standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be replaced by other nucleophiles.
Condensation Reactions: The hydrazonoyl group can participate in condensation reactions with aldehydes or ketones.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted benzoates, while condensation reactions would produce hydrazone derivatives .
Scientific Research Applications
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-bromobenzoate is primarily used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action for 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-bromobenzoate is not well-documented. its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would be determined by the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure but with the bromine atom in a different position.
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Another positional isomer with the bromine atom in the meta position.
Uniqueness
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific research applications where its particular reactivity or interaction profile is desired .
Properties
CAS No. |
382596-79-4 |
---|---|
Molecular Formula |
C20H14BrN3O3 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C20H14BrN3O3/c21-18-4-2-1-3-17(18)20(26)27-16-7-5-14(6-8-16)13-23-24-19(25)15-9-11-22-12-10-15/h1-13H,(H,24,25)/b23-13+ |
InChI Key |
CGUWEZUWCAINIQ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Br |
Origin of Product |
United States |
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